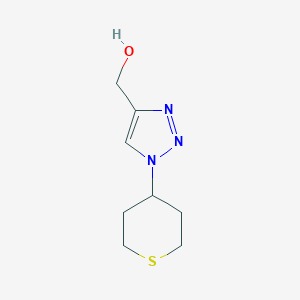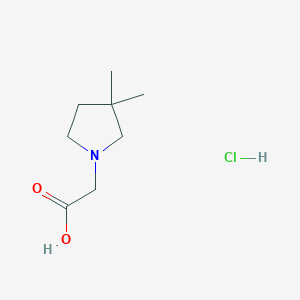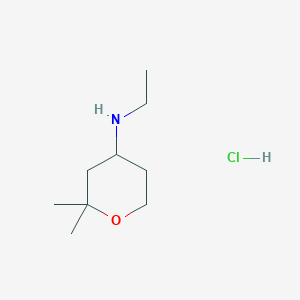
(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol
Descripción general
Descripción
“(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol” is a complex organic compound. It contains an aminophenyl group, a methylpiperidin group, and a methanol group . It’s a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, 2-aminophenol, a related compound, has been used as a precursor in the synthesis of benzoxazoles . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an aminophenyl group, a methylpiperidin group, and a methanol group . The molecular formula is C7H9NO, and the molecular weight is 123.15 .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, 2-aminophenol, a related compound, undergoes oxidation to yield 2-aminobenzaldehyde . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 123.15, a density of 1.2±0.1 g/cm3, a boiling point of 275.0±0.0 °C at 760 mmHg, and a melting point of 81-83 °C (lit.) .Aplicaciones Científicas De Investigación
Fluorescence Probing for Metal Ions
This compound has been utilized in the design of a novel fluorescence chemical sensor-based probe, which exhibits a “naked eye” detection ability for Cu^2+ and Co^2+ ions. This is based on an aggregation-induced emission (AIE) fluorescence strategy, allowing for the visual detection of these metal ions in complex matrices . Such probes are crucial for environmental monitoring and industrial process control.
Environmental Contaminant Detection
The aforementioned fluorescence probe can also be applied to detect Cu^2+ and Co^2+ in real samples like tap water, river water, and biological samples such as yellow croaker . This application is significant for assessing and managing the risks associated with heavy metal contamination in the environment.
Biological Pathway Analysis
Due to the compound’s interaction with metal ions, it can be used to study the biological pathways that are disturbed by the accumulation of these ions in living systems. This is particularly relevant for ions like Cu^2+ and Co^2+ , which can accumulate through the food chain and impact ecological and human health .
Health Disorder Diagnostics
The compound’s sensitivity to Cu^2+ ions can be leveraged in the diagnosis of health disorders associated with copper deficiencies, such as fatigue and anemia. The detection abilities of the probe can potentially be integrated into diagnostic tools for medical use .
Chemical Sensor Development
The bifunctional nature of the fluorescence probe based on this compound suggests its potential in the development of single-molecule sensors for multi-ion detection. This could lead to advancements in the creation of highly efficient and selective sensors for various applications .
Analytical Chemistry Research
In analytical chemistry, the compound’s properties can be exploited for the development of new methodologies for the quantitative and qualitative analysis of substances, especially in complex chemical or biological systems .
Safety and Hazards
The safety data sheet for a related compound, 2-aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact with complement factor d . Complement factor D is a key enzyme in the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.
Biochemical Pathways
If we consider its potential interaction with complement factor d, it could influence the alternate pathway of the complement system . This system plays a crucial role in immunity and inflammation, and its modulation could have downstream effects on these processes.
Propiedades
IUPAC Name |
[1-(2-aminophenyl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-5-3-2-4-11(12)14/h2-5,16H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSDAJILTNQPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)









